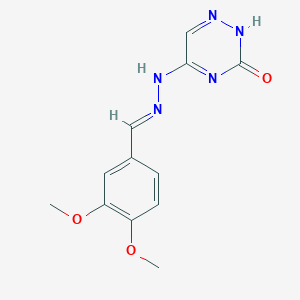![molecular formula C15H15FN2O2S B5711821 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)
2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide, also known as FLIPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FLIPT is a small molecule inhibitor that has been shown to exhibit anti-cancer properties by targeting a specific protein called protein kinase CK2.
Mécanisme D'action
2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide exerts its anti-cancer effects by inhibiting protein kinase CK2. CK2 is a protein that plays a key role in the regulation of cell growth and proliferation. By inhibiting CK2, 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide is its specificity for CK2. This makes it a valuable tool for studying the role of CK2 in cancer biology. However, 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide has also been shown to inhibit other kinases at high concentrations, which may limit its use in certain experiments. Additionally, the synthesis of 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide can be challenging, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide research. One area of interest is the development of more potent and selective CK2 inhibitors based on the 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide scaffold. Another area of interest is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation. Additionally, the combination of 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide with other anti-cancer agents is an area of active research.
Méthodes De Synthèse
2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with isopropylamine and thiophene-2-carboxylic acid to yield 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to exhibit potent anti-proliferative effects against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide has also been shown to inhibit the growth of cancer cells in animal models.
Propriétés
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-8(2)12-7-10(13(17)19)15(21-12)18-14(20)9-5-3-4-6-11(9)16/h3-8H,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGXRJTZYCVLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Fluorophenyl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)
![12-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5711764.png)

![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)
![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)

![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
